

3-Methoxy-3-oxopropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-3-oxopropanoic acid

Cat. No.: B097156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-oxopropanoic acid, also widely known as monomethyl malonate or methyl hydrogen malonate, is a versatile reagent in organic synthesis. While the specific historical moment of its initial discovery is not well-documented, its history is intrinsically linked to the development of malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. This technical guide provides an in-depth overview of **3-Methoxy-3-oxopropanoic acid**, including its historical context, physicochemical properties, modern synthetic protocols, and its role as a synthetic building block.

Discovery and Historical Context

The precise first synthesis or isolation of **3-Methoxy-3-oxopropanoic acid** is not clearly attributable to a single individual or date in the historical literature. Its emergence is deeply rooted in the broader history of malonic acid and its esters, which became foundational in organic synthesis in the late 19th century. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaaignes.

The subsequent development of the malonic ester synthesis, a reaction that utilizes dialkyl malonates to form substituted carboxylic acids, provided the chemical context for the preparation and use of monoesters like **3-Methoxy-3-oxopropanoic acid**. These monoesters offered an alternative synthetic strategy, allowing for more nuanced applications in the

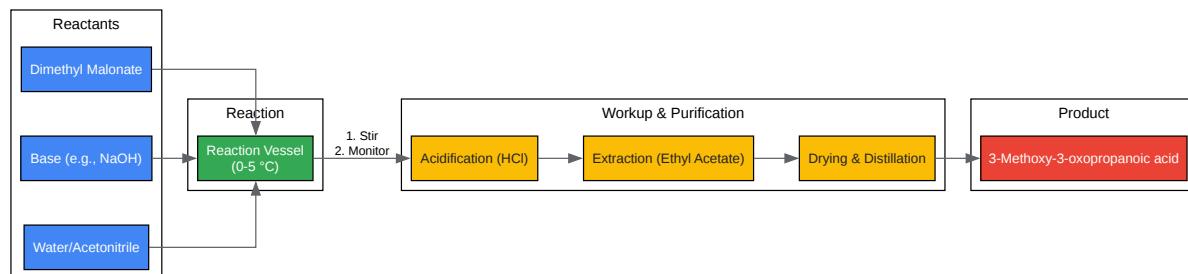
construction of complex organic molecules. Early research on malonic acid derivatives was extensive, and the preparation of its various esters, including the monomethyl ester, was a logical extension of this work. Today, **3-Methoxy-3-oxopropanoic acid** is a commercially available and widely used reagent in both academic and industrial research.

Physicochemical Properties

3-Methoxy-3-oxopropanoic acid is a colorless to pale yellow liquid.[\[1\]](#)[\[2\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ O ₄	[3]
Molecular Weight	118.09 g/mol	[3]
CAS Number	16695-14-0	[3]
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	232 °C	[4]
Flash Point	104 °C	[4]
Density	1.128 g/cm ³	[4]
Solubility	Soluble in water and polar organic solvents	[3]
IUPAC Name	3-methoxy-3-oxopropanoic acid	
Synonyms	Monomethyl malonate, Methyl hydrogen malonate, (Methoxycarbonyl)acetic acid	[2] [5]

Experimental Protocols for Synthesis


Several methods have been developed for the synthesis of **3-Methoxy-3-oxopropanoic acid**. A common and practical approach involves the selective monohydrolysis of dimethyl malonate.

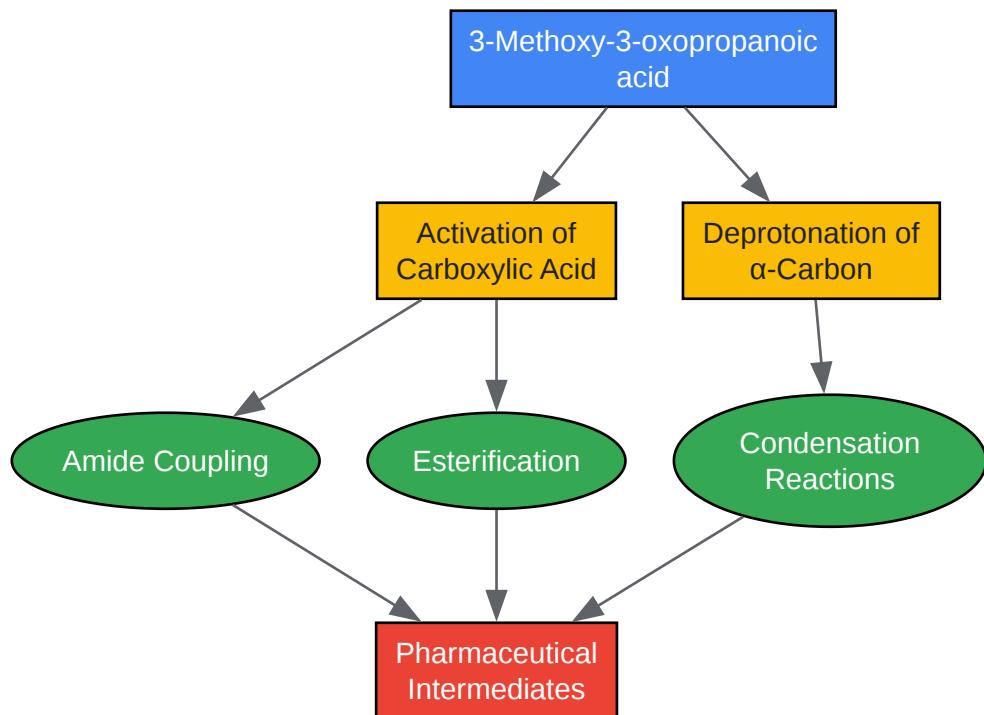
Selective Monohydrolysis of Dimethyl Malonate

This method provides high yields of monomethyl malonate and is environmentally benign.

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 equivalent) in a mixture of water and a co-solvent such as acetonitrile.
- **Base Addition:** Cool the solution in an ice-water bath. Slowly add a solution of an appropriate base (e.g., sodium hydroxide, 1.0 equivalent) dropwise while maintaining the low temperature.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at a controlled temperature (e.g., 0-5 °C) for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

[Click to download full resolution via product page](#)


Fig. 1: Synthesis workflow for **3-Methoxy-3-oxopropanoic acid**.

Applications in Synthesis

3-Methoxy-3-oxopropanoic acid is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.^[3] Its utility stems from the presence of both a carboxylic acid and an ester functional group, allowing for selective reactions.

For instance, it is used in the synthesis of various pharmaceutical intermediates. One notable application is in the synthesis of 2,4-piperidinedione derivatives, which are important precursors for drugs like Alosetron Hydrochloride, a 5-HT3 receptor antagonist.^[6] It is also employed in the synthesis of intermediates for antiviral drugs such as Boceprevir.^[6]

The general reactivity pattern involves the activation of the carboxylic acid group for amide or ester formation, or the use of the α -carbon in condensation reactions after deprotonation.

[Click to download full resolution via product page](#)

Fig. 2: Reactivity and applications of **3-Methoxy-3-oxopropanoic acid**.

Biological Role and Toxicology

3-Methoxy-3-oxopropanoic acid is not known to have a direct, significant biological role itself. Its relevance in a biological context is primarily through its hydrolysis to malonate. Malonate is a well-known classical competitive inhibitor of succinate dehydrogenase (Complex II) in the citric acid cycle.^[7] Therefore, in biological systems, the effects of **3-Methoxy-3-oxopropanoic acid** would likely be mediated by its conversion to malonate.

Toxicological data for **3-Methoxy-3-oxopropanoic acid** is limited. It is considered to be a low-hazard chemical, though it may cause irritation to the eyes, skin, and respiratory system.^[4] Standard laboratory safety precautions should be observed when handling this compound.

Conclusion

3-Methoxy-3-oxopropanoic acid, a monoester of malonic acid, is a synthetically important molecule with a history intertwined with the development of classical organic reactions. While its specific "discovery" is not a singular event, its utility as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules is well-established. This

guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16695-14-0: MONOMETHYL MALONATE | CymitQuimica [cymitquimica.com]
- 2. 3-Methoxy-3-oxopropanoic Acid | 16695-14-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 3-Methoxy-3-oxopropanoic Acid | 16695-14-0 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methoxy-3-oxopropanoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097156#discovery-and-history-of-3-methoxy-3-oxopropanoic-acid\]](https://www.benchchem.com/product/b097156#discovery-and-history-of-3-methoxy-3-oxopropanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com